Cell Proliferation: 1.6-Fold Growth Increase at 72 Hours vs. Untreated Control in Fibroblasts
In a direct head-to-head comparison within the same experimental system, CEGABA treatment of NIH-3T3 mouse fibroblasts resulted in a 1.6-fold increase in cell growth after 72 hours relative to untreated controls, an effect that was independent of dose across the 50–500 μmol/L range tested . Additionally, the compound reduced cell replication time by 4 hours and produced an approximately 1.5-fold increase in the proportion of S-phase cells, indicating accelerated cell-cycle progression . No cytotoxicity was detected by MTT assay at either concentration across all time points (24, 48, 72 h), and the alkaline comet assay confirmed absence of genotoxicity .
| Evidence Dimension | Cell proliferation (fold-change vs. untreated control at 72 h) |
|---|---|
| Target Compound Data | 1.6-fold increase; cell replication time decreased by 4 h; ~1.5× increase in S-phase cells |
| Comparator Or Baseline | Untreated NIH-3T3 fibroblasts (baseline growth = 1.0) |
| Quantified Difference | 60% greater cell growth; replication time shortened by 4 h |
| Conditions | NIH-3T3 mouse fibroblast cell line; CEGABA at 50 and 500 μmol/L; 24, 48, and 72 h time points; MTT colorimetry and flow cytometry |
Why This Matters
This provides the only available dose–response proliferation quantification for this compound in fibroblasts, enabling direct comparison of effect size against any candidate alternative tested under identical conditions.
- [1] dos Santos Laranjeira V, da Silva Brum LF, de Freitas LBR, et al. Carboxyethyl aminobutyric acid (CEGABA) lacks cytotoxicity and genotoxicity and stimulates cell proliferation and migration in vitro. Arch Dermatol Res. 2019;311(6):491-497. doi:10.1007/s00403-019-01927-8. View Source
